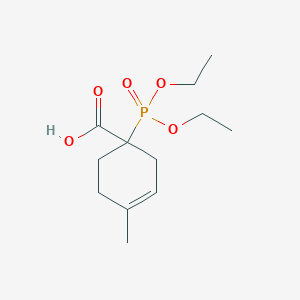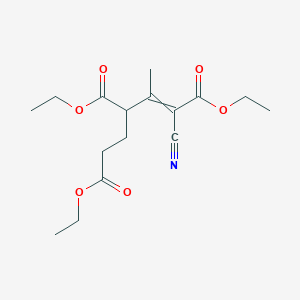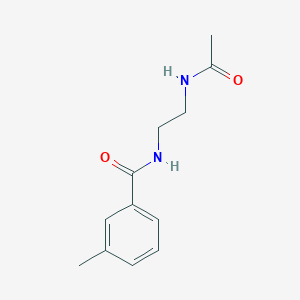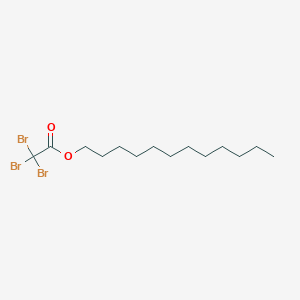![molecular formula C12H17N5O B14353587 N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 91647-45-9](/img/structure/B14353587.png)
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves the treatment of intermediates with neat diethyl oxalate under reflux, followed by reduction with sodium borohydride and calcium chloride in a THF-ethanol mixture .
Industrial Production Methods
Industrial production methods for this compound may involve green synthesis techniques to minimize environmental impact. These methods include the use of microwave irradiation and solvent-free conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for protein kinases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Wirkmechanismus
The mechanism of action of N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell growth and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent CDK2 inhibitory activity.
Uniqueness
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structural features, which confer distinct biological activities. Its ability to inhibit specific protein kinases with high affinity makes it a promising candidate for drug development, particularly in the field of oncology.
Eigenschaften
CAS-Nummer |
91647-45-9 |
|---|---|
Molekularformel |
C12H17N5O |
Molekulargewicht |
247.30 g/mol |
IUPAC-Name |
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17N5O/c1-2-13-11-9-7-16-17(12(9)15-8-14-11)10-5-3-4-6-18-10/h7-8,10H,2-6H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
WDOJJFOXOFILPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)








![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)

